tert-butyl (1-ethyl-4-nitro-1H-pyrazol-5-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-ethyl-4-nitropyrazol-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-5-13-8(7(6-11-13)14(16)17)12-9(15)18-10(2,3)4/h6H,5H2,1-4H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVZHQBGRFGRLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-ethyl-4-nitro-1H-pyrazol-5-yl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Nitrosation: The starting material, 1-ethyl-1H-pyrazole, undergoes nitrosation to introduce a nitro group at the 4-position.
Reduction: The nitro group is reduced to an amino group.
Esterification: The amino group is then esterified with tert-butyl chloroformate to form the carbamate.
Condensation: The final step involves the condensation of the intermediate with tert-butyl carbamate to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group to an amino group is a common reaction for this compound.
Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl (1-ethyl-4-nitro-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of specific enzymes. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with tert-butyl (1-ethyl-4-nitro-1H-pyrazol-5-yl)carbamate, differing primarily in substituent positions, alkyl chain length, or appended functional groups:
tert-butyl (1-butyl-3-nitro-1H-pyrazol-5-yl)carbamate
- CAS : 2226181-81-1
- Molecular Formula : C₁₂H₂₀N₄O₄
- Key Differences :
- Substituents: Butyl group at position 1 (vs. ethyl in the target compound) and nitro at position 3 (vs. position 4).
- Physical Properties :
- Molar mass: 284.31 g/mol (vs. ~268.26 g/mol for the target compound, assuming C₁₀H₁₆N₄O₄).
- Predicted density: 1.24 g/cm³; pKa: 12.38 .
tert-butyl (5-((4-((3-(methylcarbamoyl)-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)pentyl)carbamate
- Key Differences :
- ¹H NMR: Tert-butyl protons at δ 1.21–1.59 ppm; aromatic protons in δ 6.60–8.36 range.
- MS-ESI: [M+H]⁺ = 419.8 .
tert-butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate
Comparative Analysis of Properties and Reactivity
Table 1: Physical and Chemical Properties
Key Observations :
- Nitro Position : The nitro group at position 4 (target) vs. 3 (analogue) may influence electronic effects on the pyrazole ring, altering reactivity in substitution or reduction reactions.
- Synthetic Complexity : The target compound’s simpler structure contrasts with and derivatives, which require multi-step syntheses and specialized reagents (e.g., palladium catalysts, Dess-Martin periodinane) .
Biological Activity
Overview
Tert-butyl (1-ethyl-4-nitro-1H-pyrazol-5-yl)carbamate is a synthetic organic compound characterized by its unique pyrazole structure, which includes a nitro group and a tert-butyl carbamate moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structure features a five-membered pyrazole ring, which is known for its diverse biological activities. The presence of the nitro group at the 4-position enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Nitrosation : The starting material, 1-ethyl-1H-pyrazole, undergoes nitrosation to introduce a nitro group at the 4-position.
- Reduction : The nitro group can be reduced to an amino group, although this step may vary depending on the desired final product.
- Esterification : The amino group is then esterified with tert-butyl chloroformate to form the carbamate.
- Condensation : The final step involves condensing the intermediate with tert-butyl carbamate to yield the desired product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with various biological molecules, leading to antimicrobial activity or inhibition of specific enzymes.
Case Studies and Research Findings
Research has indicated that compounds similar to this compound exhibit promising anti-cancer properties by targeting mutant forms of the epidermal growth factor receptor (EGFR), which are associated with non-small cell lung cancer. Additionally, studies have shown that pyrazole derivatives can modulate immune responses and inhibit tumor growth through their interactions with kinases involved in cell signaling pathways .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Chemical Structure | Similarity Index |
|---|---|---|
| Tert-butyl 4-amino-1-methyl-1H-pyrazole | CHNO | 0.92 |
| Tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine | CHNO | 0.92 |
| Tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine | CHNO | 0.77 |
These comparisons highlight how the specific combination of functional groups in this compound may confer distinct biological activities not observed in simpler compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
